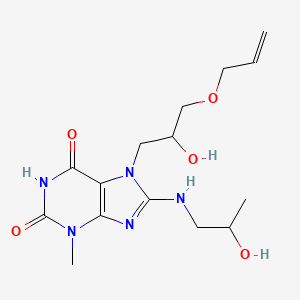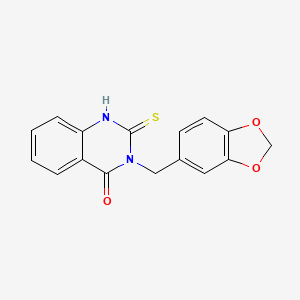
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name would also be part of its description.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
A study conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally related to 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds were evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Specific compounds demonstrated potent anticonvulsant activity, highlighting the potential of these derivatives in medical research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Methodologies
Tiwari, Singh, Hussain, Mishra, and Singh (2008) developed a simple and convenient method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which could potentially include the compound of interest. This one-pot reaction method offers a practical approach for creating such derivatives (Tiwari et al., 2008).
Structural Studies and Crystallography
Swamy, Sridhar, Ravikumar, and Sadanandam (2008) conducted a study on the crystal structure of related quinazolinones, which helps in understanding the molecular configuration and potential interactions of these compounds. Their research provides insights into the structural properties that could be relevant for the compound (Swamy, Sridhar, Ravikumar, & Sadanandam, 2008).
Antitumor and Antioxidant Activities
Research by Ismail and Elsayed (2018) utilized derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, similar to the compound , for synthesizing compounds with potential antioxidant and antitumor activities. This study underscores the therapeutic potentials of these compounds in oncology and pharmacology (Ismail & Elsayed, 2018).
Anti-inflammatory and Analgesic Properties
A study by Rajasekaran, Rajamanickam, and Darlinquine (2011) synthesized and evaluated the anti-inflammatory and analgesic properties of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives. Some compounds exhibited significant anti-inflammatory activity, suggesting the potential of related compounds in treating inflammatory conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and its environmental impact.
Future Directions
This would involve proposing further studies that could be done to learn more about the compound. This could include suggesting modifications to its structure to enhance its properties, or proposing new applications for the compound based on its known properties.
Please note that these are general steps and the specific details would vary depending on the compound and the available information. For a specific compound like “3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one”, you would need to consult scientific literature or databases for detailed information. If you have access to a university library or a similar resource, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-12(11)17-16(22)18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDBMZFGZPAFOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
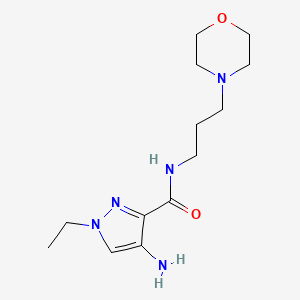
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
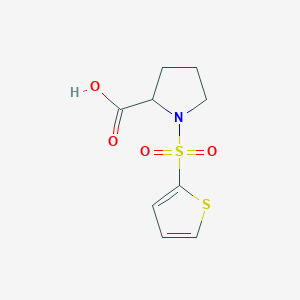
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)
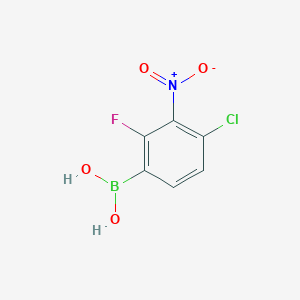
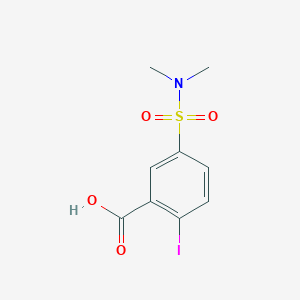
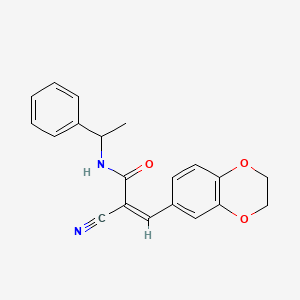
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
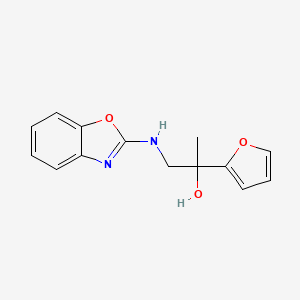
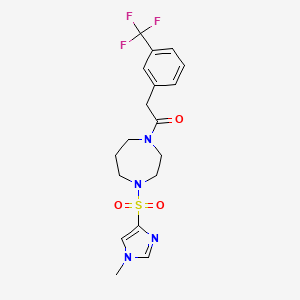
![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)
